Wilms tumor protein, specifically the peptide sequence from amino acids 235 to 243, is derived from the Wilms tumor gene 1 (WT1). This gene plays a significant role in cell growth, differentiation, and apoptosis, making it a crucial target in cancer immunotherapy. The WT1 protein is overexpressed in various hematological malignancies and solid tumors, including leukemia and renal cell carcinoma. Research has shown that the peptide WT1 235-243 can elicit specific immune responses, particularly in patients with certain human leukocyte antigen types, highlighting its potential as a therapeutic agent in cancer treatment .
The Wilms tumor gene was initially identified as a tumor suppressor but has since been recognized for its dual role as an oncogene. It encodes a transcription factor that regulates genes involved in cell proliferation and differentiation. The peptide WT1 235-243 is classified as a tumor-associated antigen due to its expression profile in malignant cells compared to normal tissues . This peptide is particularly relevant in the context of immunotherapy, where it serves as a target for cytotoxic T lymphocytes .
The synthesis of the Wilms tumor protein peptide involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. In SPPS, amino acids are sequentially added to a growing peptide chain attached to an insoluble resin.
This method allows for the production of peptides like WT1 235-243 with modifications to enhance their immunogenicity and binding affinity to major histocompatibility complex molecules .
The WT1 235-243 peptide has a specific sequence that allows it to bind effectively to human leukocyte antigens, facilitating recognition by T cells. The precise amino acid sequence of this peptide is critical for its function and interaction with immune cells.
The molecular weight of the WT1 235-243 peptide is approximately 1000 Da, and its structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
The primary chemical reactions involving the WT1 235-243 peptide include:
These reactions can be studied using flow cytometry to measure T cell activation markers or cytokine release assays to quantify immune responses elicited by the peptide .
The mechanism of action of WT1 235-243 involves several steps:
Studies have shown that T cells activated by WT1 peptides can specifically kill leukemic cells while sparing normal cells due to differential expression levels of WT1 .
Relevant analytical techniques include reverse-phase HPLC for purity assessment and mass spectrometry for molecular weight determination .
The primary applications of the WT1 235-243 peptide are in cancer immunotherapy. Its use includes:
The Wilms tumor protein (235-243) peptide, with the amino acid sequence CMTWNQMNL, represents a critical nonapeptide epitope derived from the WT1 oncoprotein. This intracellular transcription factor is overexpressed in diverse hematologic malignancies (e.g., AML, CML) and solid tumors (e.g., glioblastoma, lung cancer), while maintaining minimal expression in normal adult tissues—primarily restricted to gonadal, renal podocyte, and hematopoietic progenitor cells [1] [9]. The WT1 (235-243) epitope is processed intracellularly via the proteasome, transported via TAP (Transporter Associated with Antigen Processing), and loaded onto HLA class I molecules for surface presentation to CD8+ T cells [7].
Key structural determinants govern its immunogenicity:
Functional studies confirm endogenous processing of this epitope in tumor cells. T-cell receptors (TCRs) cloned from vaccinated patients recognize not only peptide-pulsed targets but also endogenously WT1-expressing leukemia cells, validating natural processing pathways [3] [7].
Table 1: Structural Features of WT1 (235-243) Peptide
Position | Amino Acid | Functional Role | Impact of Modification |
---|---|---|---|
1 | Cysteine (C) | Stabilizes HLA-peptide complex | Reduced stability if alkylated |
2 | Methionine (M) | Primary HLA-A*24:02 anchor (B-pocket) | ↑Binding affinity with Tyr/Trp |
9 | Leucine (L) | Secondary anchor for HLA-A24:02/A02:01 | ↓Recognition if substituted |
The WT1 (235-243) epitope exhibits promiscuous binding capabilities, with high-affinity interactions primarily characterized for HLA-A24:02 (prevalent in Asian populations) and HLA-A02:01 (common in Caucasians). Computational and biochemical analyses reveal distinct binding modes:
HLA-A*24:02 Binding
HLA-A*02:01 Binding
Table 2: Comparative Binding Affinity of WT1 (235-243) Variants
Peptide Sequence | HLA Allele | Predicted KD (nM) | Binding Affinity Trend |
---|---|---|---|
Natural: CMTWNQMNL | A*24:02 | 4,343 | Reference |
Modified: CYTWNQMNL (M236Y) | A*24:02 | 56 | ↑90-fold |
Natural: NQMNLGATL¹ | A*02:01 | 917 | Reference |
Modified: NLMNLGATL (Q240L) | A*02:01 | 59 | ↑15-fold |
¹Epitope 239–247 (NQMNLGATL) overlaps with 235–243 and shares the core sequence [2].
Heteroclitic peptide modifications—strategic amino acid substitutions that enhance immunogenicity without altering TCR recognition—have been pivotal for WT1 (235-243)-based immunotherapy. Two major analogs dominate clinical development:
M236Y (CYTWNQMNL) for HLA-A*24:02
Q240L (NLMNLGATL) for HLA-A*02:01
Limitations of Natural Peptide
Table 3: Functional Outcomes of Natural vs. Modified WT1 Peptides
Parameter | Natural Peptide | M236Y (CYT) | Q240L (NLM) |
---|---|---|---|
HLA-A*24:02 binding | Moderate | High | Not applicable |
HLA-A*02:01 binding | Weak | Not applicable | High |
T-cell response magnitude | Low | High | High |
Cross-reactivity with natural epitope | N/A | Yes | Yes |
Tumor cell lysis | Partial | Robust | Robust |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0